molecular formula C22H28ClNO2 B13757058 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride CAS No. 73728-81-1

3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride

Cat. No.: B13757058
CAS No.: 73728-81-1
M. Wt: 373.9 g/mol
InChI Key: NRMJFMQYIMORDD-UHFFFAOYSA-N
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Description

3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride is a chemical compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The compound’s structure features a piperidine ring, a phenylbenzoate moiety, and a chloride ion, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride typically involves the reaction of 2-methylpiperidine with 4-phenylbenzoic acid in the presence of a suitable coupling agent. The reaction is carried out under controlled conditions, such as temperature and pH, to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to form the chloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The compound is then purified using techniques such as crystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the compound into its amine form.

    Substitution: The chloride ion can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed under mild conditions.

Major Products Formed

The major products formed from these reactions include N-oxide derivatives, amine derivatives, and various substituted compounds, depending on the reagents and conditions used.

Scientific Research Applications

3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in targeting specific receptors or enzymes.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Methylpiperidin-1-ium-1-yl)propyl 2-phenylbutanoate chloride
  • 3-(2-Methylpiperidin-1-ium-1-yl)propyl N-phenylcarbamate chloride

Uniqueness

Compared to similar compounds, 3-(2-Methylpiperidin-1-ium-1-yl)propyl 4-phenylbenzoate chloride stands out due to its unique combination of a piperidine ring and a phenylbenzoate moiety. This structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

73728-81-1

Molecular Formula

C22H28ClNO2

Molecular Weight

373.9 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl 4-phenylbenzoate;hydrochloride

InChI

InChI=1S/C22H27NO2.ClH/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)21-13-11-20(12-14-21)19-9-3-2-4-10-19;/h2-4,9-14,18H,5-8,15-17H2,1H3;1H

InChI Key

NRMJFMQYIMORDD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

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